molecular formula C4H3ClN2O B103477 2-Chloropyrazine 1-oxide CAS No. 16025-16-4

2-Chloropyrazine 1-oxide

Cat. No. B103477
CAS RN: 16025-16-4
M. Wt: 130.53 g/mol
InChI Key: WMFVTBWTDDQNRO-UHFFFAOYSA-N
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Description

2-Chloropyrazine 1-oxide (2-CPO) is a heterocyclic organic compound that belongs to the pyrazine family. It is a white crystalline powder that is soluble in water, ethanol, and ether. 2-CPO is widely used in the field of organic synthesis due to its unique chemical properties, including its ability to act as a nucleophile and a dienophile. In

Mechanism Of Action

The mechanism of action of 2-Chloropyrazine 1-oxide is not fully understood. However, it is believed that 2-Chloropyrazine 1-oxide can act as a nucleophile and a dienophile due to the presence of a nitrogen atom and a double bond in its structure. This allows 2-Chloropyrazine 1-oxide to participate in various organic reactions, including the Diels-Alder reaction and the Michael addition reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloropyrazine 1-oxide are not well studied. However, it has been reported that 2-Chloropyrazine 1-oxide can induce DNA damage and apoptosis in cancer cells. In addition, 2-Chloropyrazine 1-oxide has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloropyrazine 1-oxide in lab experiments is its unique chemical properties, which allow it to participate in various organic reactions. In addition, 2-Chloropyrazine 1-oxide is relatively easy to synthesize and has a high yield. However, one limitation of using 2-Chloropyrazine 1-oxide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2-Chloropyrazine 1-oxide. One direction is to explore the mechanism of action of 2-Chloropyrazine 1-oxide in more detail, particularly its ability to induce DNA damage and apoptosis in cancer cells. Another direction is to investigate the potential use of 2-Chloropyrazine 1-oxide as an antimicrobial agent. Additionally, 2-Chloropyrazine 1-oxide can be used as a starting material for the synthesis of new organic compounds with potential applications in various fields.

Synthesis Methods

2-Chloropyrazine 1-oxide can be synthesized through several methods. One common method involves the reaction of 2-chloropyrazine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. Another method involves the reaction of 2-chloropyrazine with sodium hypochlorite and sodium hydroxide. The yield of 2-Chloropyrazine 1-oxide can be improved by optimizing reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

2-Chloropyrazine 1-oxide has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 2-Chloropyrazine 1-oxide has been used as a reagent in organic reactions, such as the Diels-Alder reaction and the Michael addition reaction.

properties

CAS RN

16025-16-4

Product Name

2-Chloropyrazine 1-oxide

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

2-chloro-1-oxidopyrazin-1-ium

InChI

InChI=1S/C4H3ClN2O/c5-4-3-6-1-2-7(4)8/h1-3H

InChI Key

WMFVTBWTDDQNRO-UHFFFAOYSA-N

SMILES

C1=C[N+](=C(C=N1)Cl)[O-]

Canonical SMILES

C1=C[N+](=C(C=N1)Cl)[O-]

Other CAS RN

16025-16-4

synonyms

2-Chloropyrazine 1-oxide

Origin of Product

United States

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